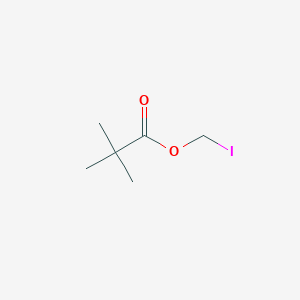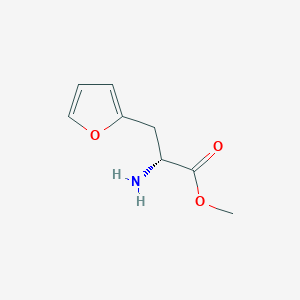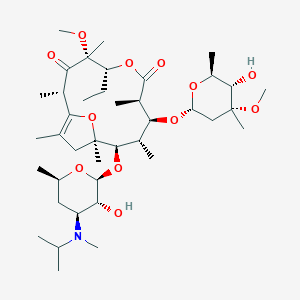![molecular formula C10H14N2O3 B139756 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid CAS No. 129018-80-0](/img/structure/B139756.png)
5-Amino-2-[2-(methylamino)ethoxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-[2-(methylamino)ethoxy]benzoic acid, also known as Mexiletine, is a class IB antiarrhythmic drug that is used to treat ventricular arrhythmias. Mexiletine is a sodium channel blocker that works by reducing the influx of sodium ions into the cardiac cells, thereby reducing the excitability of the heart muscle.
Mecanismo De Acción
5-Amino-2-[2-(methylamino)ethoxy]benzoic acid works by blocking the voltage-gated sodium channels in cardiac cells and sensory neurons. This reduces the influx of sodium ions into the cells, thereby reducing the excitability of the cells. In cardiac cells, 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid specifically targets the fast sodium channels, which are responsible for the rapid depolarization phase of the action potential. By blocking these channels, 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid reduces the conduction velocity and refractoriness of the cardiac cells, thereby preventing the occurrence of ventricular arrhythmias.
Efectos Bioquímicos Y Fisiológicos
5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude and duration of the action potential in cardiac cells, as well as to reduce the refractory period of the cells. 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has also been shown to reduce the frequency and severity of ventricular arrhythmias, as well as to improve the left ventricular function in patients with heart failure. In sensory neurons, 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has been shown to reduce the amplitude and duration of the action potential, as well as to reduce the excitability of the cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has a number of advantages and limitations for lab experiments. One advantage is that it is a well-established antiarrhythmic drug that has been extensively studied in both animal models and human trials. This makes it a useful tool for studying the mechanisms of ventricular arrhythmias and for testing the efficacy of new antiarrhythmic drugs. One limitation is that 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has a relatively narrow therapeutic window, meaning that it can easily cause toxic effects if the dosage is not carefully monitored. This can make it difficult to use in lab experiments where precise dosing is required.
Direcciones Futuras
There are a number of future directions for research on 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid. One direction is to study its potential use in treating other types of arrhythmias, such as atrial fibrillation. Another direction is to study its potential use in treating other types of neuropathic pain, such as diabetic neuropathy. Additionally, there is a need for further research on the mechanisms of action of 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid, particularly in terms of its effects on ion channels and intracellular signaling pathways. Finally, there is a need for the development of new drugs that are more selective and have fewer side effects than 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid.
Métodos De Síntesis
5-Amino-2-[2-(methylamino)ethoxy]benzoic acid is synthesized by reacting 2-(methylamino)ethanol with 5-amino-2-chlorobenzoic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid in its pure form.
Aplicaciones Científicas De Investigación
5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has been extensively studied for its antiarrhythmic properties. It has been shown to be effective in treating ventricular arrhythmias caused by various underlying conditions such as ischemic heart disease, cardiomyopathy, and long QT syndrome. 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has also been studied for its potential use in treating neuropathic pain, as it has been shown to block the sodium channels in sensory neurons.
Propiedades
Número CAS |
129018-80-0 |
|---|---|
Nombre del producto |
5-Amino-2-[2-(methylamino)ethoxy]benzoic acid |
Fórmula molecular |
C10H14N2O3 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
5-amino-2-[2-(methylamino)ethoxy]benzoic acid |
InChI |
InChI=1S/C10H14N2O3/c1-12-4-5-15-9-3-2-7(11)6-8(9)10(13)14/h2-3,6,12H,4-5,11H2,1H3,(H,13,14) |
Clave InChI |
HEOZIEYPTOWDLF-UHFFFAOYSA-N |
SMILES |
CNCCOC1=C(C=C(C=C1)N)C(=O)O |
SMILES canónico |
CNCCOC1=C(C=C(C=C1)N)C(=O)O |
Sinónimos |
Benzoic acid, 5-amino-2-[2-(methylamino)ethoxy]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



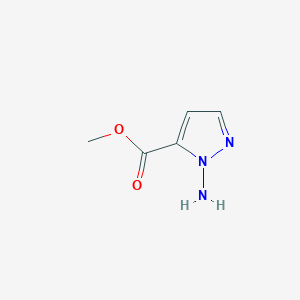
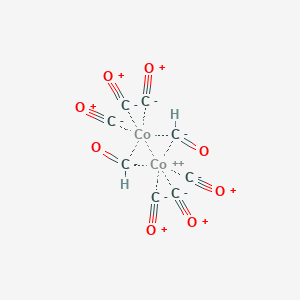
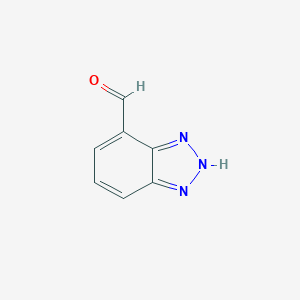
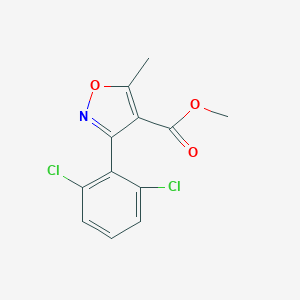
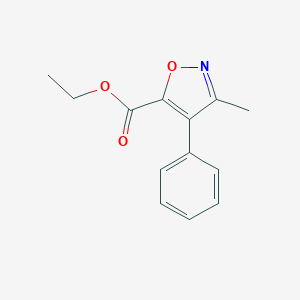
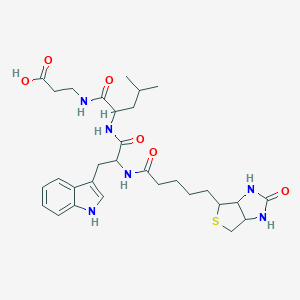
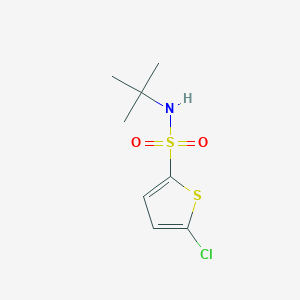

![1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate](/img/structure/B139696.png)
![1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide](/img/structure/B139700.png)
